molecular formula C11H14N4O B14883449 N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine

N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine

Cat. No.: B14883449
M. Wt: 218.26 g/mol
InChI Key: OMAOJPDRFJXVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine typically involves the reaction of 3-methyl-1,2,4-oxadiazole with pyridine-3-carbaldehyde followed by reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole and pyridine rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methyl)ethanamine is unique due to the specific combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-3-ylmethyl]ethanamine

InChI

InChI=1S/C11H14N4O/c1-3-13-10(9-5-4-6-12-7-9)11-14-8(2)15-16-11/h4-7,10,13H,3H2,1-2H3

InChI Key

OMAOJPDRFJXVHD-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=NC(=NO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.